

Technical Whitepaper: Discovery and Initial Characterization of USP7-797

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Compound of Interest

Compound Name: USP7-797

Cat. No.: B15583396

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Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive technical overview of the discovery, mechanism of action, and initial characterization of the selective USP7 inhibitor, **USP7-797**.

Executive Summary

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, including the MDM2-p53 tumor suppressor axis.[1][2] This document details the discovery and initial characterization of **USP7-797**, a potent, selective, and orally bioavailable allosteric inhibitor of USP7.[3][4] **USP7-797**, a novel thienopyridine derivative, demonstrates sub-nanomolar potency in biochemical assays and effectively induces apoptosis and cell cycle arrest in various cancer cell lines.[2][3] Its mechanism of action involves the inhibition of USP7, leading to the destabilization of MDM2 and subsequent stabilization and activation of p53.[3] This whitepaper provides a detailed summary of its biochemical activity, cellular effects, relevant signaling pathways, and the experimental protocols used for its characterization.

Introduction: USP7 as a Therapeutic Target

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis.[5] Deubiquitinating enzymes (DUBs) counteract the ubiquitination process, rescuing proteins from degradation.[5] USP7 (also known as Herpesvirus-associated ubiquitin-specific protease or HAUSP) is a key DUB that regulates the

stability of numerous proteins involved in critical cellular processes like DNA damage response, epigenetic regulation, and immune response.[5][6]

Notably, USP7 is a pivotal regulator of the MDM2-p53 pathway.[2] Under normal conditions, USP7 stabilizes the E3 ubiquitin ligase MDM2 by removing its ubiquitin tags.[7] MDM2, in turn, ubiquitinates the tumor suppressor p53, targeting it for proteasomal degradation.[8] In many cancers, USP7 is overexpressed, leading to increased MDM2 stability, subsequent p53 degradation, and uncontrolled cell proliferation.[4][6] Therefore, inhibiting USP7 presents an attractive therapeutic strategy to restore p53 function and trigger tumor cell death.

Discovery of USP7-797

USP7-797 was identified as part of a new series of thienopyridine derivatives developed as allosteric inhibitors of USP7.[2] Unlike inhibitors that target the highly conserved catalytic site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that renders it inactive.[1][9] This approach often leads to higher selectivity against other DUBs. [9] **USP7-797** emerged as a lead compound from this series, demonstrating a potent and well-balanced profile of biochemical activity, cellular potency, and favorable pharmacokinetic properties.[2][4]

Biochemical and Cellular Characterization

Quantitative Data Presentation

USP7-797 exhibits high potency against the USP7 enzyme and demonstrates significant cytotoxic effects across a range of cancer cell lines, including those with wild-type and mutant p53.

Table 1: Biochemical Potency of **USP7-797**

Parameter	Value (nmol/L)	Assay Type
IC ₅₀	0.5	Enzymatic Assay

Data sourced from MedchemExpress.[3]

Table 2: Cellular Cytotoxicity (CC₅₀) of **USP7-797**

Cell Line	p53 Status	CC ₅₀ (μM)	Cancer Type
Hematological Tumors			
M07e	Wild-Type	0.2	Megakaryoblastic Leukemia
OCI-AML5	Wild-Type	0.2	Acute Myeloid Leukemia
MOLM13	Wild-Type	0.4	Acute Myeloid Leukemia
MM.1S	Wild-Type	0.1	Multiple Myeloma
Neuroblastoma			
SH-SY5Y	Wild-Type	1.9	Neuroblastoma
CHP-134	Wild-Type	0.6	Neuroblastoma
NB-1	Wild-Type	0.5	Neuroblastoma
p53-Mutant Cancers			
H526	Mutant	0.5	Small Cell Lung Cancer
LA-N-2	Mutant	0.2	Neuroblastoma
SK-N-DZ	Mutant	0.2	Neuroblastoma

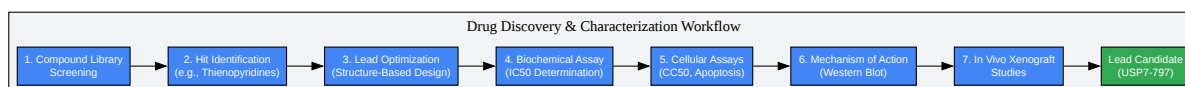
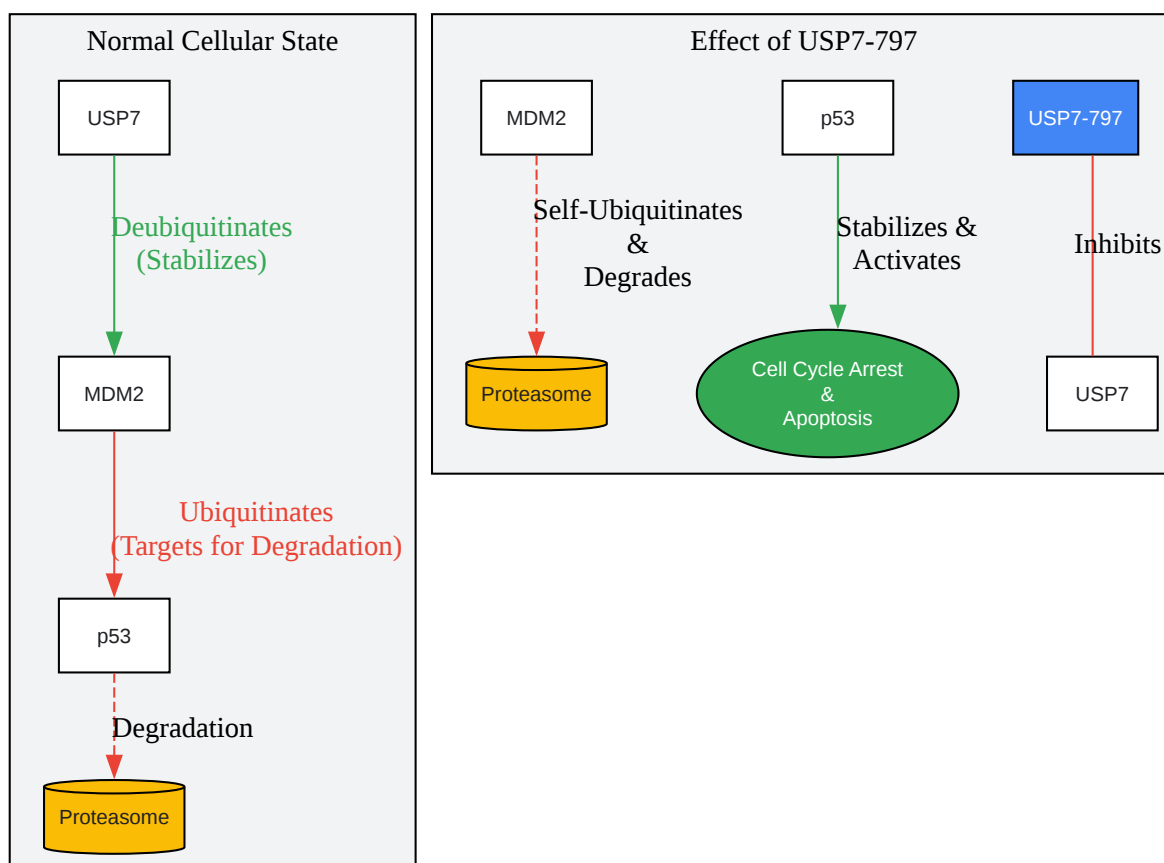
Data sourced from MedchemExpress.[3]

Mechanism of Action

USP7-797 functions by selectively inhibiting the deubiquitinase activity of USP7. This inhibition disrupts the USP7-MDM2 interaction, leading to the auto-ubiquitination and subsequent degradation of MDM2. The reduction in MDM2 levels allows for the accumulation and stabilization of the p53 tumor suppressor protein.[3] Activated p53 then transcriptionally upregulates its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[10]

Visualization of Pathways and Workflows

Signaling Pathways



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References

- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
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